![molecular formula C12H10N2O3 B5122615 N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
N-[3-(aminocarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminocarbonyl)phenyl]-2-furamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide, and it can significantly impact a person's quality of life. Despite its prevalence, there are currently no effective treatments for chronic cough, and this has led to the development of AF-219 as a potential therapeutic option.
Mecanismo De Acción
The mechanism of action of N-[3-(aminocarbonyl)phenyl]-2-furamide involves the inhibition of the P2X3 ion channel, which is expressed on sensory neurons in the airway epithelium. Activation of this ion channel is thought to be involved in the development of chronic cough, and inhibition of the channel by N-[3-(aminocarbonyl)phenyl]-2-furamide reduces cough sensitivity.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to reduce cough frequency and severity in clinical trials, indicating that it has a significant impact on the cough reflex. In addition, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to have minimal effects on other physiological parameters, such as heart rate and blood pressure, indicating that it is well-tolerated and has a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonyl)phenyl]-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized, and it has a well-defined mechanism of action that can be studied in detail. However, one limitation of N-[3-(aminocarbonyl)phenyl]-2-furamide is that it is specific to the P2X3 ion channel, and it may not be effective in treating other types of chronic cough.
Direcciones Futuras
There are several future directions for research on N-[3-(aminocarbonyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in chronic cough. Another area of interest is the evaluation of N-[3-(aminocarbonyl)phenyl]-2-furamide in specific patient populations, such as those with refractory chronic cough or those with underlying respiratory conditions. Finally, there is a need for further research on the safety and efficacy of N-[3-(aminocarbonyl)phenyl]-2-furamide over longer treatment periods.
Métodos De Síntesis
The synthesis of N-[3-(aminocarbonyl)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide intermediate, which is then treated with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)phenyl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for chronic cough. In preclinical studies, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to inhibit the activity of a specific ion channel in the airway epithelium that is thought to be involved in the development of chronic cough. In clinical trials, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to be safe and well-tolerated, and it has demonstrated efficacy in reducing cough frequency and severity.
Propiedades
IUPAC Name |
N-(3-carbamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKQTJHIWPUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

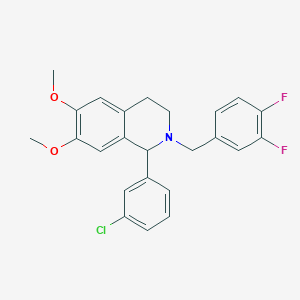

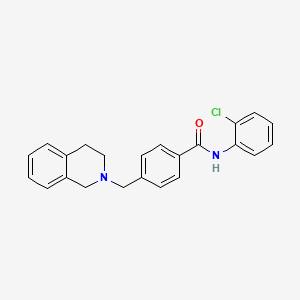
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)
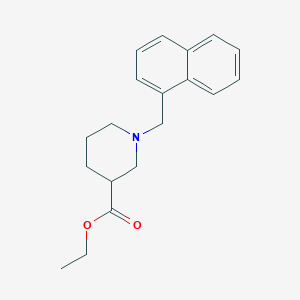
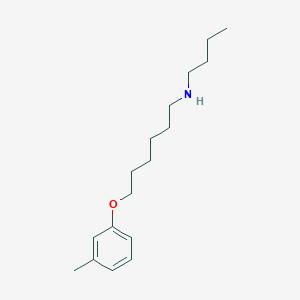
![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
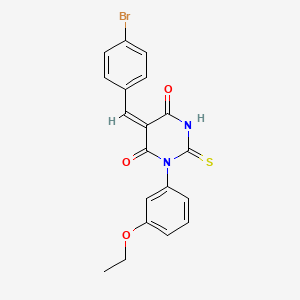
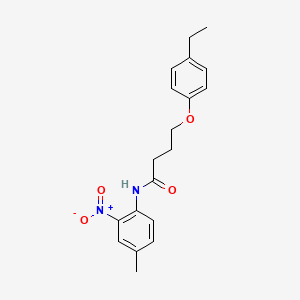
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)